An In-depth Technical Guide to Benzyl Dimethylphosphonoacetate (CAS No. 57443-18-2)
An In-depth Technical Guide to Benzyl Dimethylphosphonoacetate (CAS No. 57443-18-2)
A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl Dimethylphosphonoacetate, with the CAS number 57443-18-2, is a pivotal reagent in modern organic synthesis, particularly valued for its role in the Horner-Wadsworth-Emmons (HWE) reaction. This phosphonate ester is instrumental in the stereoselective formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Its utility lies in the ability to generate stabilized carbanions that react efficiently with aldehydes and ketones to yield alkenes, predominantly with an (E)-isomeric configuration. This guide provides a comprehensive overview of Benzyl Dimethylphosphonoacetate, including its synthesis, physicochemical properties, and a detailed protocol for its application in the Horner-Wadsworth-Emmons reaction, designed to equip researchers with the knowledge to effectively utilize this versatile synthetic tool.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for Benzyl Dimethylphosphonoacetate is provided below.[1][2][3] It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.[4][5][6]
| Property | Value |
| CAS Number | 57443-18-2 |
| Molecular Formula | C₁₁H₁₅O₅P |
| Molecular Weight | 258.21 g/mol [1][3] |
| Appearance | Clear colorless to light brown liquid[1][2] |
| Boiling Point | 148-150 °C at 0.1 mmHg[1][2] |
| Density | 1.23 g/cm³[1][5] |
| Refractive Index | 1.505-1.507[1][2] |
| Flash Point | 184.8 °C[1][2] |
| Solubility | Soluble in organic solvents like diethyl ether and dichloromethane; insoluble in water.[2] |
| Hazard Codes | Xn (Harmful)[1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation.[6] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[6] |
Synthesis of Benzyl Dimethylphosphonoacetate
The synthesis of Benzyl Dimethylphosphonoacetate is most commonly achieved via the Michaelis-Arbuzov reaction.[7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. In this case, trimethyl phosphite reacts with benzyl bromoacetate. An alternative, environmentally benign approach utilizes a catalytic system in polyethylene glycol (PEG).
Experimental Protocol: Michaelis-Arbuzov Reaction
This protocol is adapted from the classical Michaelis-Arbuzov reaction conditions.
Materials:
-
Benzyl bromoacetate
-
Trimethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromoacetate (1 equivalent) and trimethyl phosphite (1.2 equivalents).
-
Heat the neat reaction mixture to 120-150°C under a nitrogen atmosphere.
-
The methyl bromide byproduct will distill off during the reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The crude Benzyl Dimethylphosphonoacetate can then be purified by vacuum distillation or column chromatography.
Green Synthesis Protocol
This protocol is adapted from a sustainable method for benzyl phosphonate synthesis.[8]
Materials:
-
Benzyl chloroacetate (1 mmol)
-
Dimethyl phosphite (1 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Potassium iodide (KI) (0.3 mmol)
-
Polyethylene glycol (PEG-400) (0.5 g)
-
Stirring plate
-
Reaction vessel
Procedure:
-
To a stirred mixture of benzyl chloroacetate, dimethyl phosphite, K₂CO₃, and KI, add PEG-400.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, extract the product with diethyl ether (2 x 10 mL).
-
The combined organic layers are concentrated, and the resulting crude product is purified by column chromatography.
Purification: Silica Gel Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude Benzyl Dimethylphosphonoacetate in a minimal amount of the eluent.
-
Load the sample onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to a 10% ethyl acetate/hexane mixture).[8]
-
Collect the fractions and analyze them by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified Benzyl Dimethylphosphonoacetate.
Application in the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of carbon-carbon double bonds from aldehydes and ketones.[7][9] The reaction of the phosphonate carbanion derived from Benzyl Dimethylphosphonoacetate with a carbonyl compound leads to the formation of an α,β-unsaturated ester. A key advantage of the HWE reaction over the traditional Wittig reaction is the easy removal of the water-soluble phosphate byproduct.[5] The reaction generally favors the formation of the (E)-alkene.[9]
Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Protocol: Synthesis of Benzyl Cinnamate
This protocol describes the reaction of Benzyl Dimethylphosphonoacetate with benzaldehyde to form benzyl cinnamate.
Materials:
-
Benzyl Dimethylphosphonoacetate (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Syringes
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add NaH (1.1 equiv).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then carefully dry the NaH under a stream of nitrogen.
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of Benzyl Dimethylphosphonoacetate (1.0 equiv) in anhydrous THF to the NaH suspension via syringe.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back down to 0°C and add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexane) to afford benzyl cinnamate.
Caption: Experimental workflow for the HWE synthesis of benzyl cinnamate.
Conclusion
Benzyl Dimethylphosphonoacetate is a highly effective and versatile reagent for the synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its straightforward synthesis and the ease of purification of its reaction products make it a valuable tool in the arsenal of synthetic chemists. The protocols provided in this guide offer a starting point for the preparation and application of this important compound. As with all chemical procedures, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates.
References
-
LookChem. Cas 57443-18-2, BENZYL DIMETHYL PHOSPHONOACETATE. [Link]
-
ChemBK. 57443-18-2 - Physico-chemical Properties. [Link]
-
Chemsrc. Benzyl (dimethoxyphosphoryl)acetate | CAS#:57443-18-2. [Link]
-
Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. [Link]
-
National Institutes of Health. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. [Link]
-
ResearchGate. Plausible mechanism for the formation of benzyl phosphonate. [Link]
-
ResearchGate. Synthesis of diethyl benzylphosphonate derivatives. [Link]
-
The Royal Society of Chemistry. Polystyrene trimethyl ammonium chloride impregnated Rh(0) (Rh@PMe3NCl) as a catalyst and methylating agent for esterification of alcohols through selective oxidation of methanol. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. 200460820. [Link]
-
Frontiers. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. [Link]
-
J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]
-
The Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. [Link]
Sources
- 1. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. grokipedia.com [grokipedia.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. prepchem.com [prepchem.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
